molecular formula C13H22N2O4Si B15365660 Ethyl 2-formyl-4-oxazoleacetate

Ethyl 2-formyl-4-oxazoleacetate

Cat. No.: B15365660
M. Wt: 298.41 g/mol
InChI Key: SKBFWHZIYXLCHW-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-oxazoleacetate (systematic name: Ethyl 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-Oxoacetate) is a heterocyclic organic compound featuring a thiazole ring substituted with a formylamino group at the 2-position and an oxoacetate ethyl ester at the 4-position. Its molecular formula is C₈H₈N₂O₄S, with a molecular weight of 228.2251 g/mol . The compound is characterized by its dual functional groups: the formylamino moiety enhances electrophilic reactivity, while the oxoacetate ester contributes to solubility in organic solvents.

Properties

Molecular Formula

C13H22N2O4Si

Molecular Weight

298.41 g/mol

IUPAC Name

ethyl 2-formyl-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate

InChI

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-15(12(9-16)14-11)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3

InChI Key

SKBFWHZIYXLCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C=O)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 2-formyl-4-oxazoleacetate typically begins with readily available starting materials such as ethyl acetoacetate and formamide.

    Cyclization Reaction: The key step involves the cyclization of ethyl acetoacetate with formamide under acidic or basic conditions to form the oxazole ring. This reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxazole intermediate is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-formyl-4-oxazoleacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-formyl-4-oxazoleacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.

Mechanism of Action

The mechanism by which Ethyl 2-formyl-4-oxazoleacetate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular structure, substituents, and inferred properties:

Table 1: Structural and Functional Comparison of Thiazole-Based Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
Ethyl 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-Oxoacetate C₈H₈N₂O₄S 228.2251 Formylamino (-NHCHO), Oxoacetate 64987-03-7 High reactivity for nucleophilic addition; potential intermediate in drug synthesis
Ethyl 2-amino-4-thiazoleglyoxylate C₇H₇N₂O₃S 199.21 Amino (-NH₂), Oxoacetate 64987-08-2 Reduced electrophilicity due to -NH₂; used as a building block in heterocyclic chemistry
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 277.34 Methoxyphenyl (-C₆H₄OCH₃), Acetate N/A Enhanced lipophilicity; potential use in agrochemicals due to aromatic stability

Key Differences:

Substituent Effects on Reactivity: The formylamino group in Ethyl 2-formyl-4-oxazoleacetate increases its electrophilic character compared to the amino group in Ethyl 2-amino-4-thiazoleglyoxylate. This makes the former more reactive in condensation or cycloaddition reactions . The methoxyphenyl substituent in the third compound introduces steric bulk and aromatic π-electron effects, likely altering solubility and biological activity .

Molecular Weight and Solubility :

  • This compound has intermediate molecular weight (228.2 g/mol), balancing solubility in polar solvents (via the oxoacetate) and organic media (via the ethyl ester). In contrast, the methoxyphenyl derivative’s higher molecular weight (277.34 g/mol) suggests greater lipophilicity .

Safety and Handling: Limited safety data are available for this compound.

Research Findings and Implications

  • Synthetic Utility: this compound’s formyl group is pivotal in forming Schiff bases or heterocyclic fused systems, a property absent in its amino-substituted analog .

Limitations and Notes

  • Discrepancy in Nomenclature: The evidence focuses on thiazole derivatives (containing sulfur), whereas the query specifies "oxazole" (oxygen-containing). This discrepancy suggests either a nomenclature error in the query or a gap in the provided evidence.

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